![molecular formula C24H25NO3 B13706085 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoic Acid CAS No. 2135339-92-1](/img/structure/B13706085.png)
3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoic Acid is an organic compound that belongs to the class of amino acids This compound is characterized by the presence of a benzylamino group and a benzyloxyphenyl group attached to a butanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoic Acid typically involves multi-step organic reactions. One common method includes:
Starting Materials: Benzylamine, 4-benzyloxybenzaldehyde, and butanoic acid derivatives.
Reaction Steps:
Reaction Conditions: These reactions typically require controlled temperatures, specific solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium on carbon for hydrogenation).
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzylamino and benzyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoic Acid involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, leading to modulation of signal transduction pathways.
Pathways: Involvement in pathways related to cell growth, apoptosis, or inflammation.
Comparación Con Compuestos Similares
Similar Compounds
3-(Aminomethyl)-4-[4-(methoxy)phenyl]butanoic Acid: Similar structure but with a methoxy group instead of a benzyloxy group.
3-(Benzylamino)-4-[4-(hydroxy)phenyl]butanoic Acid: Similar structure but with a hydroxy group instead of a benzyloxy group.
Uniqueness
3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoic Acid is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Número CAS |
2135339-92-1 |
|---|---|
Fórmula molecular |
C24H25NO3 |
Peso molecular |
375.5 g/mol |
Nombre IUPAC |
3-(benzylamino)-4-(4-phenylmethoxyphenyl)butanoic acid |
InChI |
InChI=1S/C24H25NO3/c26-24(27)16-22(25-17-20-7-3-1-4-8-20)15-19-11-13-23(14-12-19)28-18-21-9-5-2-6-10-21/h1-14,22,25H,15-18H2,(H,26,27) |
Clave InChI |
ZKXZPYDGTCNYJT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC(CC2=CC=C(C=C2)OCC3=CC=CC=C3)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


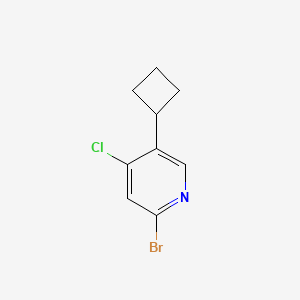
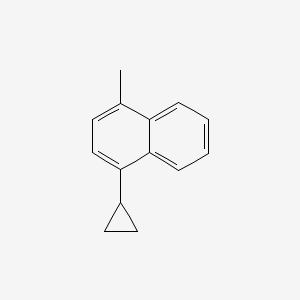
![2-[3,5-Bis(trifluoromethyl)phenyl]imidazole-4-methanol](/img/structure/B13706022.png)
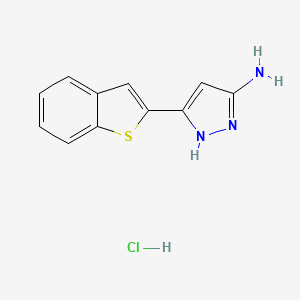
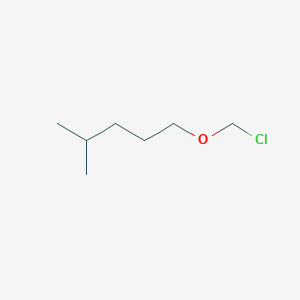

![1-Boc-4-[[4-[(trimethylsilyl)ethynyl]-1-pyrazolyl]methyl]piperidine](/img/structure/B13706038.png)
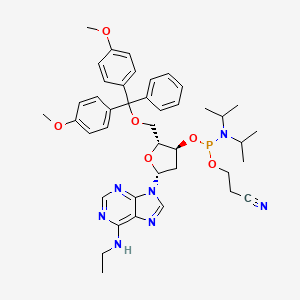
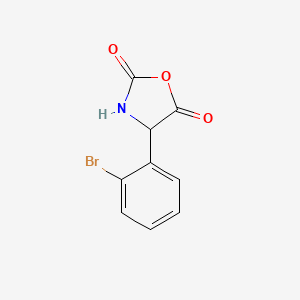
![Methyl 6-Methoxy-7-[(4-methoxybenzyl)oxy]quinoline-3-carboxylate](/img/structure/B13706072.png)
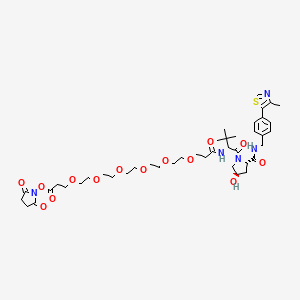
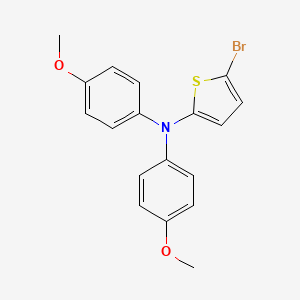
![Benzyl 3-[2-(tert-Butoxy)-2-oxoethoxy]-2-(dibenzylamino)propanoate](/img/structure/B13706084.png)

